molecular formula C14H22Cl2N2O B12727635 6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride CAS No. 102584-97-4

6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride

Cat. No.: B12727635
CAS No.: 102584-97-4
M. Wt: 305.2 g/mol
InChI Key: LVBAFLPFSUTHEG-UHFFFAOYSA-N
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Description

The compound “C 3205” refers to 1-Cyclopentene-1,2-dicarboxylic anhydride, a valuable chemical used in various scientific and industrial applications. This compound is known for its unique structure and reactivity, making it a significant subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-Cyclopentene-1,2-dicarboxylic anhydride involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

    Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentene-1,2-dicarboxylic acid.

    Reduction: Cyclopentene-1,2-diol.

    Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:

    Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.

Comparison with Similar Compounds

Similar Compounds

    Maleic Anhydride: Similar in structure but differs in reactivity and applications.

    Phthalic Anhydride: Another anhydride with different chemical properties and uses.

Uniqueness

1-Cyclopentene-1,2-dicarboxylic anhydride is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where other anhydrides may not be suitable.

Properties

CAS No.

102584-97-4

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(ethylamino)pentanamide;hydrochloride

InChI

InChI=1S/C14H21ClN2O.ClH/c1-4-7-12(16-5-2)14(18)17-13-10(3)8-6-9-11(13)15;/h6,8-9,12,16H,4-5,7H2,1-3H3,(H,17,18);1H

InChI Key

LVBAFLPFSUTHEG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl

Origin of Product

United States

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